molecular formula C36H42F6N4O6 B12057966 N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate)

N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate)

Cat. No.: B12057966
M. Wt: 740.7 g/mol
InChI Key: BWDVTDZLKRGSRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate) typically involves the reaction of rhodamine 6G with 6-aminohexylamine under specific conditions. The reaction is carried out in the presence of a coupling agent to facilitate the formation of the amide bond. The product is then purified and converted to its bis(trifluoroacetate) salt form .

Chemical Reactions Analysis

Types of Reactions: N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.

    Reduction: Reduction reactions can modify the functional groups attached to the rhodamine core.

    Substitution: The amino group can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized rhodamine derivatives, while substitution reactions can introduce new functional groups to the aminohexyl chain.

Scientific Research Applications

Chemistry: N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate) is used in various chemical assays due to its fluorescent properties. It serves as a molecular probe in fluorescence spectroscopy and microscopy .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. Its fluorescence allows for the visualization of cellular processes and the study of protein interactions .

Medicine: The compound is employed in medical diagnostics, particularly in imaging techniques. It helps in the detection of specific biomolecules and the monitoring of disease progression .

Industry: In industrial applications, N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate) is used in the development of fluorescent dyes and markers for various purposes, including quality control and product tracking .

Mechanism of Action

The mechanism by which N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate) exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength (λex 528 nm) and emits light at a different wavelength (λem 553 nm), making it useful for fluorescence-based assays . The aminohexyl chain allows for the attachment to various biomolecules, facilitating their detection and visualization.

Comparison with Similar Compounds

Uniqueness: N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate) is unique due to its specific aminohexyl chain, which provides enhanced stability and solubility. This makes it particularly suitable for biological applications where other rhodamine derivatives may not perform as well .

Properties

Molecular Formula

C36H42F6N4O6

Molecular Weight

740.7 g/mol

IUPAC Name

N-(6-aminohexyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H40N4O2.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)38-29)23-13-9-10-14-24(23)32(37)36-16-12-8-7-11-15-33;2*3-2(4,5)1(6)7/h9-10,13-14,17-20,34H,5-8,11-12,15-16,33H2,1-4H3,(H,36,37);2*(H,6,7)

InChI Key

BWDVTDZLKRGSRP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCCCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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